
(5-Methyl-2H-tetrazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-2H-tetrazol-2-yl)methanol is a chemical compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties. This compound is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a hydroxymethyl group attached to the ring. Tetrazoles are of significant interest due to their applications in medicinal chemistry, material science, and as intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2H-tetrazol-2-yl)methanol typically involves the reaction of 5-methyl-2H-tetrazole with formaldehyde under basic conditions. One common method is to dissolve 5-methyl-2H-tetrazole in a solvent such as methanol, followed by the addition of formaldehyde and a base like sodium hydroxide. The reaction mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods aim to achieve high yields and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methyl-2H-tetrazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methyl-2H-tetrazole-2-carboxylic acid.
Reduction: Formation of 5-methyl-2H-tetrazole-2-ylmethanamine.
Substitution: Formation of various substituted tetrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
(5-Methyl-2H-tetrazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of (5-Methyl-2H-tetrazol-2-yl)methanol involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to specific enzymes and receptors. This interaction can inhibit or activate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2H-tetrazole: Lacks the hydroxymethyl group but shares the tetrazole ring structure.
2H-Tetrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
5-Phenyltetrazole: Contains a phenyl group attached to the tetrazole ring
Uniqueness
(5-Methyl-2H-tetrazol-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications and enhances the compound’s solubility and interaction with biological targets .
Propriétés
Numéro CAS |
86979-32-0 |
|---|---|
Formule moléculaire |
C3H6N4O |
Poids moléculaire |
114.11 g/mol |
Nom IUPAC |
(5-methyltetrazol-2-yl)methanol |
InChI |
InChI=1S/C3H6N4O/c1-3-4-6-7(2-8)5-3/h8H,2H2,1H3 |
Clé InChI |
VLJMTJLJIMIDNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(N=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
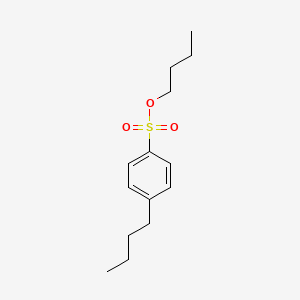
![1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14399091.png)
![(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]](/img/structure/B14399093.png)
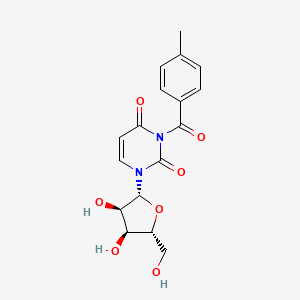
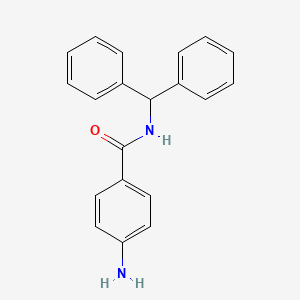
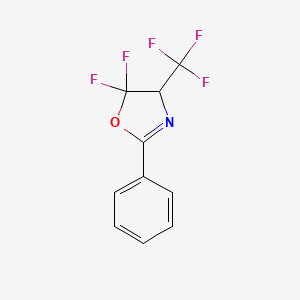
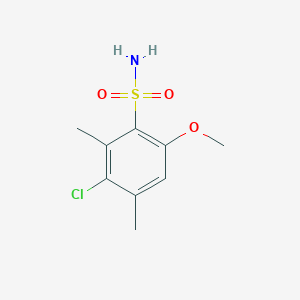
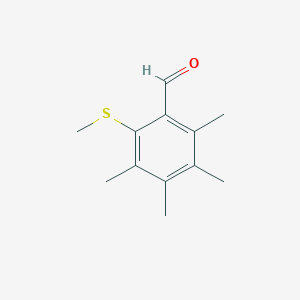
![N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine](/img/structure/B14399123.png)


![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)

